3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine
Overview
Description
“3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine” is a chemical compound that is often used in biochemistry . It’s also known as MTT or Methylthiazolyldiphenyl-tetrazolium bromide .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, a study published in MDPI described the synthesis of a series of thiazolyl pyridines linked with a thiophene moiety via a hydrazone group . The reaction involved the use of (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone with benzaldehyde derivatives and malononitrile .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C18H16BrN5S . Its molecular weight is 414.32 g/mol .Chemical Reactions Analysis
The compound is known to undergo reduction reactions. For instance, it is used in the MTT assay, where it is reduced by active mitochondria in living cells to form a dark blue product, MTT-formazan .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It is soluble in water at a concentration of 10 g/L . It is used in biochemistry due to its ability to yield a colored product upon reduction .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4,5-dimethyl-1,3-thiazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJIBDFWTAKIBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277792 | |
Record name | 3-(4,5-Dimethyl-2-thiazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134811-94-2 | |
Record name | 3-(4,5-Dimethyl-2-thiazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134811-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4,5-Dimethyl-2-thiazolyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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